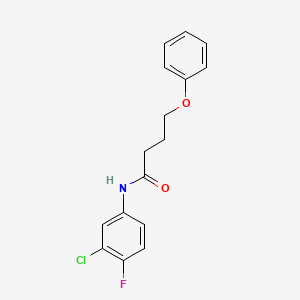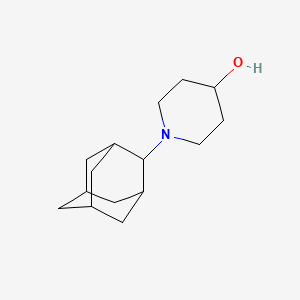![molecular formula C16H16BrClO3 B5161332 2-bromo-4-chloro-1-[2-(2-ethoxyphenoxy)ethoxy]benzene](/img/structure/B5161332.png)
2-bromo-4-chloro-1-[2-(2-ethoxyphenoxy)ethoxy]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-bromo-4-chloro-1-[2-(2-ethoxyphenoxy)ethoxy]benzene, also known as BCEB, is a chemical compound that has been widely used in scientific research. BCEB is a member of the class of halobenzenes and is a white crystalline solid. It has a molecular formula of C16H17BrClO3 and a molecular weight of 383.67 g/mol. BCEB has been found to have several applications in scientific research, including as a fluorescent probe, a ligand for receptors, and a pharmaceutical intermediate.
Aplicaciones Científicas De Investigación
2-bromo-4-chloro-1-[2-(2-ethoxyphenoxy)ethoxy]benzene has several applications in scientific research. One of the most common uses of this compound is as a fluorescent probe. This compound has been found to be an effective probe for detecting the presence of reactive oxygen species (ROS) in cells. ROS are highly reactive molecules that can cause damage to cells and tissues, and their detection is important for understanding the mechanisms of various diseases. This compound has also been used as a ligand for receptors, particularly for the estrogen receptor. This compound has been found to have a high binding affinity for the estrogen receptor, and it has been used to study the effects of estrogen on various physiological processes. Additionally, this compound has been used as a pharmaceutical intermediate in the synthesis of various drugs.
Mecanismo De Acción
The mechanism of action of 2-bromo-4-chloro-1-[2-(2-ethoxyphenoxy)ethoxy]benzene is not well understood, but it is believed to involve the inhibition of various enzymes and receptors. This compound has been found to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This compound has also been found to inhibit the activity of the enzyme monoamine oxidase, which is involved in the breakdown of neurotransmitters such as dopamine, serotonin, and norepinephrine. Additionally, this compound has been found to bind to the estrogen receptor and modulate its activity.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells. This compound has also been found to have anti-inflammatory effects, and it has been shown to reduce the production of pro-inflammatory cytokines. In animal studies, this compound has been found to have neuroprotective effects, and it has been shown to improve cognitive function in rats.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-bromo-4-chloro-1-[2-(2-ethoxyphenoxy)ethoxy]benzene is its versatility. This compound can be used as a fluorescent probe, a ligand for receptors, and a pharmaceutical intermediate. Additionally, this compound has been found to have several biochemical and physiological effects, making it a useful tool for studying various biological processes. However, there are also some limitations to using this compound in lab experiments. This compound is a relatively new compound, and its mechanism of action is not well understood. Additionally, this compound has not been extensively studied in humans, and its safety and efficacy in humans are not well established.
Direcciones Futuras
There are several future directions for research on 2-bromo-4-chloro-1-[2-(2-ethoxyphenoxy)ethoxy]benzene. One area of research could be to further investigate the mechanism of action of this compound. Understanding how this compound works at the molecular level could lead to the development of new drugs and therapies. Another area of research could be to study the safety and efficacy of this compound in humans. This could involve conducting clinical trials to determine the optimal dosage and administration of this compound. Finally, this compound could be further developed as a fluorescent probe for detecting the presence of ROS in cells. This could lead to the development of new diagnostic tools for various diseases.
Métodos De Síntesis
2-bromo-4-chloro-1-[2-(2-ethoxyphenoxy)ethoxy]benzene can be synthesized using a multistep process that involves several chemical reactions. The first step involves the reaction of 2-bromo-4-chlorophenol with 2-ethoxyphenol in the presence of a base such as potassium carbonate. This reaction results in the formation of this compound. The yield of this reaction is typically around 70%.
Propiedades
IUPAC Name |
2-bromo-4-chloro-1-[2-(2-ethoxyphenoxy)ethoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrClO3/c1-2-19-15-5-3-4-6-16(15)21-10-9-20-14-8-7-12(18)11-13(14)17/h3-8,11H,2,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGJRBKNTFOJIMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCCOC2=C(C=C(C=C2)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-imino-5-{3-[2-(2-isopropyl-5-methylphenoxy)ethoxy]benzylidene}-1,3-thiazolidin-4-one](/img/structure/B5161251.png)

![2-[(2-{[3-(4-morpholinyl)-4-nitrophenyl]amino}ethyl)amino]ethanol hydrochloride](/img/structure/B5161273.png)
![5'-allyl 3'-benzyl 2'-amino-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B5161285.png)

![N,N-dicyclohexyl-2-[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B5161295.png)

![2-[(3-methylbenzoyl)amino]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5161304.png)
![N,N-dimethyl-5-{[4-(1H-pyrazol-1-ylmethyl)-1-piperidinyl]carbonyl}-2-pyridinamine](/img/structure/B5161324.png)
![7-[(4-phenyl-1-piperazinyl)carbonyl]-4-propyl-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B5161336.png)


![2-ethyl-7-(2-methoxyphenyl)-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5161352.png)
![N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]tetrahydro-2-furancarboxamide](/img/structure/B5161360.png)
